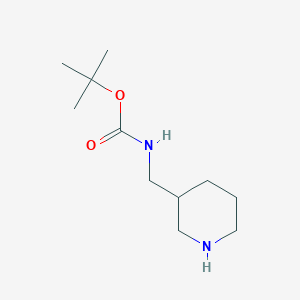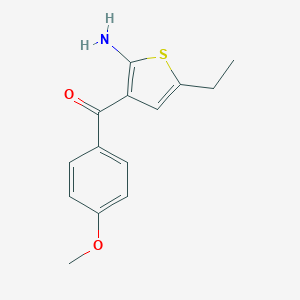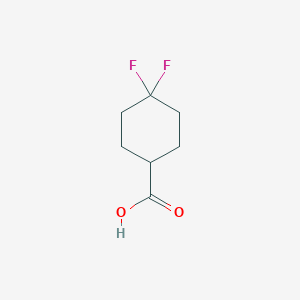
4,4-二氟环己基甲酸
概述
描述
4,4-Difluorocyclohexanecarboxylic acid is a chemical compound with the molecular formula C7H10F2O2 . It is a di-substituted cyclohexane carboxylic acid used in the synthesis of macrolide antibiotics .
Molecular Structure Analysis
The molecular structure of 4,4-Difluorocyclohexanecarboxylic acid consists of a cyclohexane ring with two fluorine atoms attached at the 4th carbon atom and a carboxylic acid group attached at the 1st carbon atom . The average mass of the molecule is 164.150 Da .Physical And Chemical Properties Analysis
4,4-Difluorocyclohexanecarboxylic acid is a solid at 20 degrees Celsius . It has a melting point range of 105.0 to 109.0 degrees Celsius .科学研究应用
1. 药物发现的构建模块
4,4-二氟环己基甲酸已被确定为药物发现中具有潜力的构建模块。其氟化结构类似于药理学相关的氨基环己基甲酸。这种化合物对构象、亲脂性、酸度和荧光性能有显著影响,使其成为药物化学中有价值的化合物 (Mykhailiuk et al., 2013)。
2. 合成过程中的催化作用
在一项关注催化的研究中,4,4-二氟环己基甲酸参与了通过Hantzsch缩合合成多羟基喹啉衍生物的过程。这突显了它在促进复杂有机反应中的作用,有助于合成化学中高产率产品的高效生产 (Goli-Jolodar等,2016)。
3. 晶体工程和超分子化学
该化合物在晶体工程和超分子化学中发挥作用。它已被用于与二元和三元羧酸形成共晶体,展示了形成各种结构基序如带状和层状结构的能力。这些发现对于开发具有特定性能的新材料至关重要 (Bhogala等,2005)。
4. 荧光探针的开发
4,4-二氟环己基甲酸在荧光探针的开发中显示出潜力。其纳入到某些化合物中增强了酸性和荧光性能,使其在生物化学和临床研究中有用。这种应用特别适用于生物物质的检测和分析 (Lytvyn et al., 2016)。
5. 环境降解研究
在环境科学中,对4,4-二氟环己基甲酸衍生物的降解途径进行了研究。了解这类化合物的环境命运对于评估它们的生态影响以及制定减轻污染策略至关重要 (Ellis et al., 2004)。
6. 聚合物科学应用
该化合物在聚合物科学中具有应用,有助于合成具有特定性能如溶解性、机械强度和介电常数的新材料。这对于微电子和其他高科技应用中先进材料的开发尤为重要 (Li et al., 2009)。
安全和危害
4,4-Difluorocyclohexanecarboxylic acid is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
4,4-difluorocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c8-7(9)3-1-5(2-4-7)6(10)11/h5H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIUDFLDFSIXTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381285 | |
| Record name | 4,4-Difluorocyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluorocyclohexanecarboxylic acid | |
CAS RN |
122665-97-8 | |
| Record name | 4,4-Difluorocyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122665-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Difluorocyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-difluorocyclohexane-1-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS523UUG56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

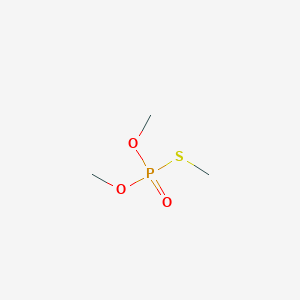

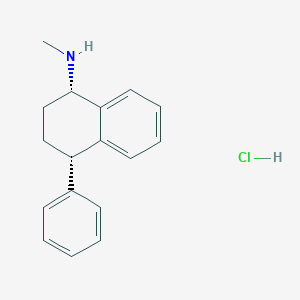
![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)


![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)
![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)




